Tert-butyl 2-(5-amino-2-methylphenoxy)propanoate
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Overview
Description
Tert-butyl 2-(5-amino-2-methylphenoxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and a phenoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-amino-2-methylphenoxy)propanoate typically involves the esterification of 2-(5-amino-2-methylphenoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-amino-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Tert-butyl 2-(5-amino-2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-amino-2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-amino-2-methylphenoxy)propanoate
- Tert-butyl 2-(5-amino-3-methylphenoxy)propanoate
- Tert-butyl 2-(5-amino-2-ethylphenoxy)propanoate
Uniqueness
Tert-butyl 2-(5-amino-2-methylphenoxy)propanoate is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring. This structural arrangement can lead to distinct reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-(5-amino-2-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9-6-7-11(15)8-12(9)17-10(2)13(16)18-14(3,4)5/h6-8,10H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUAVYYNYXILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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